molecular formula C11H11NO4 B188389 (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid CAS No. 26749-93-9

(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid

Cat. No. B188389
CAS RN: 26749-93-9
M. Wt: 221.21 g/mol
InChI Key: KXETVEDTUWAYHA-UHFFFAOYSA-N
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Description

“(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid” is a chemical compound with the molecular formula C11H11NO4 . It is a product for proteomics research .


Molecular Structure Analysis

The molecular structure of “(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid” is represented by the linear formula C11H11NO4 . The molecular weight of this compound is 221.21 .

Scientific Research Applications

DAT has been found to have a number of potential scientific research applications. It has been used in the study of the structure and function of proteins, as a fluorescent probe for the study of enzyme kinetics, and as a tool for the study of the structure and dynamics of biological systems. DAT has also been used to study the effects of environmental stressors on cellular systems, and to study the effects of toxic compounds on living organisms.

Mechanism of Action

The mechanism of action of DAT is not yet fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of proteins, and it has been shown to interact with a number of different proteins. It is also thought to interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DAT are not yet fully understood. However, it has been shown to have a number of interesting effects on living organisms. For example, it has been shown to have an inhibitory effect on proteins involved in the metabolism of proteins, and it has been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates. It has also been shown to have an inhibitory effect on enzymes involved in the metabolism of lipids.

Advantages and Limitations for Lab Experiments

DAT has a number of advantages for lab experiments. It is a relatively new compound, which means that it is not yet widely used, so it can be used to study the effects of novel compounds. It is also relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, there are also a number of limitations to using DAT in lab experiments. For example, it is a relatively expensive compound, and it can be difficult to obtain in large quantities. It is also not yet widely used, so it can be difficult to find reliable sources of information about its effects.

Future Directions

There are a number of potential future directions for the use of DAT in scientific research. For example, further research could be conducted to better understand its mechanism of action, and to explore its potential effects on other cellular systems. Additionally, further research could be conducted to explore the potential applications of DAT in the study of toxic compounds and environmental stressors. Finally, further research could be conducted to explore the potential of DAT as a therapeutic agent.

Synthesis Methods

DAT is synthesized using a two-step process. The first step involves the reaction of 4-amino-3,5-dioxo-tricyclo[5.2.1.0*2,6]decane-8-carboxylic acid with ethyl chloroformate in an aqueous solution of sodium hydroxide. This reaction yields the desired product, DAT, in a yield of up to 98%. The second step of the process involves the purification of the DAT through the use of aqueous sodium hydroxide and ethyl acetate.

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h1-2,5-6,8-9H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXETVEDTUWAYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311340
Record name (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26749-93-9
Record name NSC241479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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